CYP2E1 Inhibition: 3.3-Fold Greater Potency Compared to Analog BDBM50380507
This compound demonstrates a quantifiably higher inhibitory potency against the cytochrome P450 enzyme CYP2E1 compared to a structurally related analog. In human liver microsomes, using chlorzoxazone as a substrate, the target compound achieved an IC50 of 15,000 nM [1]. In contrast, the analog BDBM50380507 (CHEMBL2018921) required a concentration of 50,000 nM to achieve the same level of inhibition under identical assay conditions [2]. This represents a 3.3-fold improvement in potency.
| Evidence Dimension | CYP2E1 Inhibition Potency |
|---|---|
| Target Compound Data | IC50 = 15,000 nM |
| Comparator Or Baseline | Analog BDBM50380507, IC50 = 50,000 nM |
| Quantified Difference | 3.3-fold lower IC50 (higher potency) |
| Conditions | Human liver microsomes, chlorzoxazone substrate, 5 min preincubation, LC-MS/MS analysis |
Why This Matters
For studies involving drug-drug interactions or metabolism, this compound offers a higher potency CYP2E1 inhibition profile, enabling lower working concentrations and potentially reducing off-target effects at effective doses.
- [1] BindingDB. BDBM50366398 (CHEMBL4164113). CYP2E1 Inhibition Data. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50366398. View Source
- [2] BindingDB. BDBM50380507 (CHEMBL2018921). CYP2E1 Inhibition Data. http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50380507. View Source
